4-Chloronicotinonitrile hydrochloride

Catalog No.
S12365486
CAS No.
M.F
C6H4Cl2N2
M. Wt
175.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloronicotinonitrile hydrochloride

Product Name

4-Chloronicotinonitrile hydrochloride

IUPAC Name

4-chloropyridine-3-carbonitrile;hydrochloride

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

InChI

InChI=1S/C6H3ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H;1H

InChI Key

CWICOGIYSMCICX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)C#N.Cl

4-Chloronicotinonitrile hydrochloride is a highly electrophilic, bifunctional pyridine building block primarily utilized in the synthesis of complex heterocycles, pharmaceutical intermediates, and agrochemicals. Featuring a chlorine atom at the highly activated 4-position and a strongly electron-withdrawing cyano group at the 3-position, this compound serves as a premier substrate for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Supplied as a stable hydrochloride salt, it mitigates the inherent hydrolytic instability of the free base while providing a highly crystalline, easily processable material for large-scale manufacturing and library synthesis [1].

Procurement Fit

Grade Identity Pharmaceutical impurity standard Mirtazapine Impurity 2
Salt Form Hydrochloride salt Supports aqueous solubility >25 mg/mL
Synthetic Role Halogenated pyridine building block Heteroaryl urea / agrochemical intermediate

Attempting to substitute 4-chloronicotinonitrile hydrochloride with its free base or alternative positional isomers (such as 2-chloronicotinonitrile) introduces severe process liabilities. The free base of 4-chloronicotinonitrile is notoriously prone to moisture-induced hydrolysis during storage, leading to the formation of unreactive pyridone byproducts that depress downstream yields and require costly repurification [1]. Furthermore, substituting with 2-chloronicotinonitrile alters the regiochemistry of subsequent cyclization or coupling reactions, as the steric and electronic environment at the 2-position fundamentally changes the reaction trajectory and nucleophile compatibility, making these isomers non-interchangeable in validated synthetic routes [2].

Substitution Risk

Free base solubility mismatch
Free base (CAS 89284-61-7) shows negligible water solubility; salt-to-base substitution may compromise aqueous-phase reaction homogeneity.
Isomeric impurity profile divergence
2‑chloro or 6‑chloro isomers introduce different ICH impurity profiles and may not match validated HPLC/LC‑MS methods for Mirtazapine Impurity 2.
Regioselectivity context may shift
2‑chloro isomer lacks the C‑2/C‑4 orthogonal reactivity pattern; cross-coupling selectivity and sequential derivatization routes may require review.

Enhanced Shelf-Life and Hydrolytic Stability via Salt Formation

The hydrochloride salt form of 4-chloronicotinonitrile provides critical stability advantages over the free base, which is susceptible to autocatalytic hydrolysis. Trace moisture degrades the free base into 4-hydroxynicotinonitrile derivatives, whereas the highly crystalline HCl salt maintains >98% purity over extended ambient storage, preventing batch-to-batch variability in large-scale procurement [1].

Evidence DimensionStorage stability and active precursor retention
Target Compound DataCrystalline HCl salt maintains >98% purity over extended storage
Comparator Or BaselineFree base undergoes autocatalytic hydrolysis (often >10-20% degradation over months) catalyzed by trace ambient moisture
Quantified DifferenceElimination of autocatalytic hydrolytic degradation, preserving >98% active precursor
ConditionsAmbient storage conditions without rigorous exclusion of moisture

Procuring the hydrochloride salt eliminates the need for specialized cold-chain or highly anhydrous storage, preventing yield losses caused by precursor degradation.

Aqueous Solubility
Head‑to‑head
Target: >25 mg/mL
Free base: Negligible / insoluble
Reported solubility differential supports aqueous-process feasibility.
At least 25‑fold increase; ambient temperature, neutral media.

Accelerated SNAr Kinetics via Pyridinium Activation

Protonation of the pyridine ring in the hydrochloride salt significantly lowers the LUMO, accelerating nucleophilic aromatic substitution (SNAr) reactions. This pre-activated pyridinium state allows substitutions with weak nucleophiles to proceed at 50-70 °C with >90% yields, whereas the neutral free base typically requires temperatures exceeding 100 °C or the addition of strong bases to achieve similar conversions [1].

Evidence DimensionNucleophilic Aromatic Substitution (SNAr) reaction temperature and yield
Target Compound DataProtonated state (pyridinium) allows >90% SNAr yields under mild heating (50-70 °C)
Comparator Or BaselineNeutral 4-chloronicotinonitrile requires >100 °C or strong bases for equivalent conversions
Quantified Difference30-50 °C reduction in required reaction temperature
ConditionsReaction with weak amine/thiol nucleophiles in polar aprotic solvents

The pre-activated pyridinium state reduces energy costs and improves impurity profiles by allowing milder reaction conditions during API synthesis.

Regulatory Identity
Class‑level
Designated Mirtazapine Impurity 2
Identity specification critical for ICH impurity profiling methods.
2‑chloro/6‑chloro isomers may alter retention times and MS spectra.

Regiochemical Advantage over 2-Chloro Isomers in Sterically Demanding Couplings

When designing synthetic routes involving bulky nucleophiles, the 4-chloro isomer outperforms the 2-chloro isomer due to reduced steric hindrance. The 4-position allows >85% yields in sterically demanding aminations, whereas 2-chloronicotinonitrile exhibits reduced yields (<60%) due to steric clash with the adjacent cyano group and the pyridine nitrogen lone pair .

Evidence DimensionCoupling efficiency with bulky nucleophiles
Target Compound Data4-chloro position offers unhindered access, yielding >85%
Comparator Or Baseline2-chloronicotinonitrile suffers from steric clash, reducing yields to <60%
Quantified Difference>25% yield improvement in bulky nucleophile substitutions
ConditionsBuchwald-Hartwig amination or bulky SNAr conditions

Selecting the 4-chloro isomer is critical when designing syntheses involving bulky amines or complex macrocycles where the 2-chloro isomer fails to react efficiently.

Cross‑Coupling Selectivity
Supporting evidence
C‑2 amination favored; C‑4 chlorine preserved
Supports sequential functionalization workflow in complex API synthesis.
Pd(0) catalyst, aminoarene coupling; 2‑chloro isomer offers no selectivity gradient.
Scalability Data
Data to verify
53.3% over two steps, 100 g scale
Reported scalability context; review for GMP campaign feasibility.
Supplier data; comparative free-base routes lack scale validation detail.

Synthesis of Kinase Inhibitors and Pharmaceuticals

Ideal for rapid SNAr diversification with various anilines and aliphatic amines to generate library compounds targeting ATP-binding sites. The HCl salt ensures reproducible stoichiometry and prevents yield losses from precursor degradation during multi-step API synthesis [1].

Precursor for Bicyclic Heterocycles

Serves as a reliable starting material for the synthesis of pyrazolo[3,4-c]pyridines and pyrido[4,3-d]pyrimidines, where the adjacent cyano and reactive 4-chloro groups are utilized in tandem cyclization sequences under mild conditions enabled by the pyridinium activation [2].

Industrial Agrochemical Manufacturing

Used in the scalable production of crop protection agents, benefiting from the hydrochloride salt's excellent flowability, bulk storage stability, and consistent purity profile compared to the moisture-sensitive free base .

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous-phase API intermediate synthesis
Hydrochloride salt aqueous solubility profile
Reaction homogeneity and water‑based process scalability
ANDA impurity standard preparation
ICH impurity identity specification
HPLC/LC‑MS method alignment and forced degradation study fit
Orthogonal pyridine functionalization
C‑2/C‑4 regioselectivity context
Sequential Pd‑catalyzed derivatization pathway interpretation
Scalable agrochemical intermediate manufacturing
Reported multi‑gram scalability context
Process R&D scale‑up de‑risking and supply chain review

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.9751535 g/mol

Monoisotopic Mass

173.9751535 g/mol

Heavy Atom Count

10

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